N~1~-(3-acetylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide -

N~1~-(3-acetylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide

Catalog Number: EVT-3780722
CAS Number:
Molecular Formula: C25H26N2O5S
Molecular Weight: 466.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-[(1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]acetamide

Compound Description: This compound is described as a solid form with potential pharmaceutical applications. The paper focuses on the preparation and characterization of various solid forms of this compound, aiming to optimize its properties for drug development.

Relevance: While this compound differs significantly from N~1~-(3-acetylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide in its overall structure, it shares a key feature: a sulfonyl group connected to a substituted phenyl ring. This shared motif suggests a potential relationship in their chemical synthesis or biological activity. Additionally, both compounds contain a substituted acetamide group, further strengthening their structural relatedness.

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

Compound Description: The paper describes the crystal structure of this compound, highlighting its structural features and interactions within the crystal lattice.

Relevance: This compound, like N~1~-(3-acetylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide, contains a sulfonamide group linked to a substituted phenyl ring. It also includes a heterocyclic moiety (pyrimidine) linked through a sulfur atom, illustrating a potential structural similarity in terms of containing both aromatic and heterocyclic elements.

4-[[4-(2-Butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)-thiomorpholinecarboxamide (TMI-1)

Compound Description: TMI-1 is a dual inhibitor of tumor necrosis factor-α converting enzyme (TACE) and matrix metalloproteinases (MMPs). The paper focuses on its discovery and characterization as a potential therapeutic for rheumatoid arthritis.

Relevance: TMI-1 and N~1~-(3-acetylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide share a common structural element: a sulfonyl group attached to a substituted phenyl ring. While TMI-1 focuses on inhibiting specific enzymes, the shared motif suggests a potential overlap in their chemical properties or potential biological targets.

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498)

Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist. The paper investigates its effects in rodent models of rheumatoid and osteoarthritis, demonstrating its potential as a treatment for arthritis.

Relevance: Like N~1~-(3-acetylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide, MF498 features a sulfonamide group attached to a substituted aromatic ring. Moreover, MF498 incorporates a complex heterocyclic system, highlighting a potential commonality in their chemical synthesis or biological activity related to targeting specific receptors or enzymes.

N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides

Compound Description: This paper describes the synthesis and evaluation of a series of N-(4-{[(4-methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides as potential urease inhibitors. Several synthesized compounds exhibited significant inhibitory activity against jack bean urease.

Relevance: N~1~-(3-acetylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide and the N-(4-{[(4-methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides share a core sulfonamide moiety linked to a substituted phenyl ring. The presence of additional phenyl and acetamide groups in both compounds further suggests potential similarities in their chemical behavior and potential biological targets.

N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]-sulfonyl]phenyl]ethyl]methanesulfonamide (Sch.336)

Compound Description: Sch.336 is a selective inverse agonist for the human cannabinoid CB2 receptor. The paper discusses its biological profiling and its effectiveness in blocking leukocyte recruitment in vivo, highlighting its potential as an anti-inflammatory agent.

Relevance: Both N~1~-(3-acetylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide and Sch.336 feature a sulfonyl group connected to a substituted phenyl ring. The presence of multiple sulfonyl groups in Sch.336, along with its specific activity at the CB2 receptor, suggests a potential connection to the chemical and biological properties of the target compound, though their overall structures and pharmacological targets differ.

(Z)-2-(4-(2-cyano-2-phenylvinyl)phenoxy)-N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)acetamide (CYS) and 2,2′-(((1Z,1′Z)-1,4-phenylenebis(2-cyanoethene-2,1-diyl))bis(4,1-phenylene))bis(oxy))bis(N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)acetamide (BCYS)

Compound Description: These compounds, CYS and BCYS, differ in their π-conjugation length, influencing their aggregation-induced emission (AIE) characteristics and self-assembly behavior. BCYS exhibits AIE properties and forms microfibrous structures, while CYS displays aggregation-caused quenching (ACQ) and forms crystalline nanoparticles.

Relevance: N~1~-(3-acetylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide shares structural similarities with CYS and BCYS, notably the presence of a sulfonyl group linked to a substituted phenyl ring, along with an acetamide moiety. The comparison of CYS and BCYS highlights the impact of structural modifications, particularly π-conjugation length, on self-assembly and photophysical properties, which could be relevant for understanding the behavior of the target compound.

N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)phenyl)acetamide (1)

Compound Description: This compound is identified as a potential inhibitor of the S100A2-p53 protein-protein interaction, a validated target for pancreatic cancer. Analogs of this compound were synthesized and evaluated for their cytotoxicity against pancreatic cancer cell lines. [, ]

Relevance: Both N~1~-(3-acetylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide and compound 1 share a key structural feature: a sulfonamide group linked to a substituted phenyl ring, along with an acetamide moiety. This commonality suggests potential similarities in their chemical synthesis or potential biological activity, despite their different overall structures and targeted protein interactions. [, ]

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide

Compound Description: This compound serves as a precursor for a series of N-substituted derivatives. The synthesized derivatives were evaluated for their antioxidant, acetylcholinesterase, butyrylcholinesterase, and lipoxygenase inhibitory activities.

Relevance: N~1~-(3-acetylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide and N-(5-chloro-2-methoxyphenyl)benzenesulfonamide both contain a sulfonamide group linked to a substituted phenyl ring. This shared feature suggests potential connections in their chemical synthesis or potential biological activity, even though their overall structures and specific substituents differ.

Properties

Product Name

N~1~-(3-acetylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide

IUPAC Name

N-(3-acetylphenyl)-2-[(4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetamide

Molecular Formula

C25H26N2O5S

Molecular Weight

466.6 g/mol

InChI

InChI=1S/C25H26N2O5S/c1-19(28)21-9-6-10-22(17-21)26-25(29)18-27(16-15-20-7-4-3-5-8-20)33(30,31)24-13-11-23(32-2)12-14-24/h3-14,17H,15-16,18H2,1-2H3,(H,26,29)

InChI Key

RRXOBZODICHNPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.